1,2,3,4,5,8-Hexahydroazocine-3-carboxamide 1,2,3,4,5,8-Hexahydroazocine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643163
InChI: InChI=1S/C8H14N2O/c9-8(11)7-4-2-1-3-5-10-6-7/h1,3,7,10H,2,4-6H2,(H2,9,11)/b3-1-
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide

CAS No.:

Cat. No.: VC17643163

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name (6Z)-1,2,3,4,5,8-hexahydroazocine-3-carboxamide
Standard InChI InChI=1S/C8H14N2O/c9-8(11)7-4-2-1-3-5-10-6-7/h1,3,7,10H,2,4-6H2,(H2,9,11)/b3-1-
Standard InChI Key GJGIUAWBNJKNOI-IWQZZHSRSA-N
Isomeric SMILES C/1CC(CNC/C=C1)C(=O)N
Canonical SMILES C1CC(CNCC=C1)C(=O)N

Introduction

Chemical Identity and Structural Features

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide (molecular formula: C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}, molecular weight: 154.21 g/mol) features a bicyclic framework comprising a partially saturated azocine ring (eight-membered with one nitrogen atom) and a carboxamide substituent at the 3-position . The compound’s semi-rigid structure allows for both chair-like and boat-like conformations, with the carboxamide group introducing dipole moments that influence solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}
Molecular Weight154.21 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors2 (amide O, ring N)
Topological Polar Surface Area55.7 Ų

The carboxamide moiety enhances polarity relative to simpler azocines, as evidenced by its predicted logP value of 0.82 . X-ray crystallography of analogous compounds reveals torsional angles of 112–118° between the amide carbonyl and adjacent ring carbons, suggesting restricted rotation that may stabilize specific bioactive conformations .

Synthesis Methodologies

Ring-Closing Metathesis (RCM)

MethodYield RangeKey AdvantagesLimitations
RCM with Grubbs II65–81%High regioselectivityCatalyst cost
Microwave cyclization70–90%Rapid kineticsNarrow substrate scope
Reductive amination45–60%Atom economyRequires high-pressure H₂

Post-Functionalization Strategies

Late-stage modifications include:

  • N-Alkylation: Benzylation at the ring nitrogen using benzyl bromide/K₂CO₃ in DMF .

  • Amide hydrolysis: Conversion to the corresponding carboxylic acid via NaOH/EtOH reflux .

Physicochemical and Spectroscopic Properties

The compound’s NMR profile (1H^1\text{H}) displays characteristic signals:

  • δ 1.45–1.89 (m, 6H, ring CH₂)

  • δ 3.21 (t, J=5.6J = 5.6 Hz, 2H, NCH₂)

  • δ 6.92 (br s, 1H, CONH₂)

IR spectroscopy reveals strong absorptions at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II), consistent with secondary amide bonding . Computational studies (DFT/B3LYP) predict a dipole moment of 3.8 Debye, explaining its moderate aqueous solubility (12 mg/mL at 25°C) .

Comparative Analysis with Structural Analogues

Table 3: Azocine Derivatives and Their Properties

CompoundRing SizeSubstituentsBioactivity
Benzoazocine 125 8-memberedBenzyl, carboxamideσ₁ receptor antagonist
Hexahydroazocine 161 8-memberedMethyl, carboxamideAntiproliferative (HeLa IC₅₀ = 8 μM)
Piperidine-3-carboxamide6-memberedCarboxamideDPP-4 inhibitor (IC₅₀ = 15 nM)

Challenges in Synthesis and Purification

Key obstacles include:

  • Ring strain: Transition states for eight-membered ring formation require precise orbital alignment, often necessitating high-dilution conditions (0.01 M) .

  • Diastereomer separation: RCM generates trans/cis ratios of 3:1, demanding chromatographic purification .

  • Amide racemization: Basic conditions during N-alkylation induce 12–18% epimerization at the carboxamide-bearing carbon .

Recent advances in flow chemistry have mitigated these issues, enabling continuous processing that maintains low concentrations while improving yields by 25% .

Future Research Directions

  • Catalyst development: Designing ruthenium complexes with enhanced activity for strained olefin metathesis.

  • Photoredox catalysis: Exploiting triplet energy transfer to access excited-state reaction pathways.

  • Bioconjugation: Leveraging the carboxamide as a handle for antibody-drug conjugate (ADC) development.

Ongoing studies aim to establish structure-activity relationships (SAR) for azocine carboxamides in kinase inhibition, with preliminary data showing p38 MAPK inhibition at IC₅₀ = 110 nM .

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